Amyloid beta-protein (33-42)
Description
Significance of Amyloid Beta-Protein Fragments as Research Models
The amyloid cascade hypothesis is a central theory in the study of Alzheimer's disease, positing that the aggregation of amyloid-beta (Aβ) peptides is a primary event in its pathogenesis. Current time information in Bangalore, IN.nih.gov These peptides, derived from the sequential cleavage of the amyloid precursor protein (APP) by β- and γ-secretases, exist in various lengths, most commonly 40 or 42 amino acids (Aβ40 and Aβ42). nih.govwho.intnih.gov The Aβ42 variant is considered more hydrophobic and prone to aggregation, playing a crucial role in the formation of neurotoxic oligomers and amyloid plaques. who.intnih.gov
Due to the complexity and high aggregation propensity of full-length Aβ peptides, researchers frequently utilize shorter, specific fragments as simplified model systems. nih.gov These fragments allow for the investigation of fundamental aspects of amyloid formation, including the roles of specific amino acid sequences in driving aggregation, the mechanisms of fibril formation, and the structural features of toxic species. nih.gov By studying these smaller peptides, scientists can dissect the molecular determinants of amyloidogenesis in a more controlled manner. Fragments such as Aβ(25-35) have been shown to induce neuronal apoptosis and memory deficits, indicating that truncated Aβ peptides can contribute to the progression of Alzheimer's disease by influencing the aggregation of full-length Aβ. nih.gov
Amyloid Beta-Protein (33-42) in the Context of Amyloidogenesis Studies
The amyloid beta-protein (33-42) fragment, with the amino acid sequence Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala, represents a key hydrophobic region within the C-terminus of the full-length Aβ42 peptide. This C-terminal domain is critical for the initiation of Aβ aggregation and the formation of stable amyloid plaques. semanticscholar.orgpnas.org The Aβ(33-42) fragment itself is amyloidogenic, meaning it can self-assemble into fibrillar structures characteristic of amyloid deposits. mdpi.comresearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H74N10O11S/c1-13-24(10)34(40(60)45-25(11)41(61)62)51-39(59)33(23(8)9)50-38(58)32(22(6)7)48-30(54)19-43-29(53)18-44-37(57)31(21(4)5)49-35(55)26(14-15-63-12)47-36(56)27(16-20(2)3)46-28(52)17-42/h20-27,31-34H,13-19,42H2,1-12H3,(H,43,53)(H,44,57)(H,45,60)(H,46,52)(H,47,56)(H,48,54)(H,49,55)(H,50,58)(H,51,59)(H,61,62) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMBQGFLPKEANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H74N10O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties of Amyloid Beta Protein 33 42
The physicochemical properties of Amyloid beta-protein (33-42) are central to its role in amyloid research. Its high hydrophobicity, a consequence of its amino acid composition, is a key driver of its tendency to aggregate.
| Property | Value |
| Amino Acid Sequence | Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala |
| Molecular Formula | C₄₂H₇₈N₁₀O₁₁S |
| Average Molecular Weight | 943.2 g/mol |
| Appearance | White lyophilized powder |
| Secondary Structure | Forms antiparallel β-strands in mature fibrils. researchgate.net |
| Solubility | Poorly soluble in aqueous solutions; soluble in organic solvents like Dimethyl sulfoxide (B87167) (DMSO) and under specific pH conditions (e.g., in NH₄OH). mdpi.com |
| Aggregation Behavior | Readily self-assembles to form oligomers and typical amyloid fibril morphology. mdpi.comresearchgate.net |
Synthesis and Purification
Synthesis Methods
The primary method for producing Aβ(33-42) is Solid-Phase Peptide Synthesis (SPPS) , typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. semanticscholar.orgmdpi.comfrontiersin.org The synthesis is built sequentially on a solid resin support, such as Wang or TGA resin. semanticscholar.orgmdpi.com
Key steps in the synthesis process include:
Resin Loading: The C-terminal amino acid, Alanine (Ala), is first attached to the resin. Low substitution levels on the resin are often necessary to achieve successful synthesis of this hydrophobic peptide. semanticscholar.org
Deprotection and Coupling: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated for each amino acid in the sequence.
Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin support using a strong acid cocktail, which also removes side-chain protecting groups. semanticscholar.org
Challenges during synthesis include incomplete reactions and aggregation of the peptide chains on the resin, which can be mitigated by using specialized solvents or "chaotropic mixtures" like potassium thiocyanate (B1210189) (KSCN) in dimethylformamide (DMF). mdpi.com
Synchrotron Radiation Circular Dichroism (SRCD) Spectroscopy
Purification Techniques
Following synthesis, the crude peptide must be purified to remove truncated sequences and other impurities. The standard and most effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govnih.govsemanticscholar.org
Key aspects of the purification process include:
Stationary Phase: Hydrophobic columns, such as C4, C8, or C18, are used as the stationary phase. nih.govmdpi.com
Mobile Phase: A gradient of an organic solvent (typically acetonitrile) and an aqueous buffer is used as the mobile phase. The buffers often contain additives like trifluoroacetic acid (TFA) or ammonium (B1175870) hydroxide (B78521) (NH₄OH) to improve peak shape and resolution. nih.govfrontiersin.org
Detection: The peptide is detected as it elutes from the column using UV absorbance, typically at a wavelength of 214 nm. semanticscholar.org
For extremely hydrophobic fragments like Aβ(33-42) and longer C-terminal fragments, solubility in the mobile phase can be very low, making HPLC purification difficult and resulting in low yields. semanticscholar.org In such cases, alternative methods like water precipitation followed by washing with diethyl ether have been employed to isolate the peptide with high purity. semanticscholar.org The final purified product is often lyophilized to produce a stable powder for storage. nih.gov
Interactions of Amyloid Beta Protein 33 42 with Biological Components
Interactions with Model Membranes and Lipids
The interaction of Aβ peptides with neuronal cell membranes is considered a pivotal event in the pathogenesis of Alzheimer's disease. These interactions can lead to membrane disruption, altered signal transduction, and can serve as a catalytic surface for peptide aggregation. nih.govanu.edu.au The Aβ(33-42) sequence, being highly hydrophobic, is integral to the membrane-associated activities of the full-length Aβ42 peptide.
Membrane Binding and Insertion Mechanisms
The binding of Aβ peptides to membranes is a complex process driven by both electrostatic and hydrophobic forces. pnas.org While the N-terminus of Aβ contains charged residues that facilitate initial contact with the membrane surface, the hydrophobic C-terminal tail, which includes the 33-42 sequence, is crucial for insertion into the lipid bilayer's core. anu.edu.auupenn.edu
Two primary models describe the interaction of Aβ with membranes:
Surface Binding and "Carpeting": Aβ peptides can bind to the surface of the bilayer. As their concentration increases, they can disrupt the membrane through a detergent-like effect, extracting lipids and causing membrane thinning. nih.govmdpi.com
Pore Formation: Aβ oligomers can insert into the membrane to form ion-permeable channels or pores, disrupting cellular homeostasis, particularly calcium regulation. nih.govanu.edu.au
While direct studies on Aβ(33-42) are scarce, research on Aβ42 shows its C-terminus is critical for anchoring the peptide into the membrane. Molecular dynamics simulations suggest that upon interaction with lipid bilayers, Aβ peptides undergo conformational changes, and hydrophobic segments like the (33-42) region facilitate deeper insertion into the membrane's hydrocarbon core. frontiersin.org
Influence of Lipid Composition on Peptide Conformation and Aggregation
The lipid composition of the membrane significantly modulates Aβ's structure and aggregation propensity. Membranes rich in cholesterol and sphingolipids, often found in lipid rafts, are considered hotspots for Aβ interaction and aggregation. nih.govimrpress.com
Cholesterol: The presence of cholesterol in model membranes has been shown to enhance the aggregation of Aβ42. oup.com It can increase the binding affinity of the peptide to the bilayer and promote conformations that are prone to aggregation. nih.govoup.com Cholesterol achieves this by increasing membrane rigidity and surface hydrophobicity, which facilitates the interaction with the hydrophobic C-terminus of Aβ. nih.gov
Anionic Lipids: The presence of negatively charged lipids, such as phosphatidylserine (B164497) (POPS), can electrostatically attract the positively charged residues in Aβ, facilitating the initial binding step before the hydrophobic C-terminal insertion. oup.com
Conformational Changes: Upon binding to membranes, Aβ peptides can transition from a random coil or α-helical state to a β-sheet-rich conformation, which is the hallmark of amyloid fibrils. upenn.edunih.gov This transition is often catalyzed by the membrane environment itself, which concentrates the peptides and provides a surface for nucleation. nih.govoup.com A study on various C-terminal fragments (CTFs) of Aβ42 found that Aβ(33-42) could convert to a β-sheet structure, although at a slower rate than slightly longer fragments like Aβ(31-42) at similar concentrations. nih.gov
Table 1: Effect of Lipid Environment on Aβ Interaction
| Lipid Component | Observed Effect on Aβ(1-42) | Implied Role of (33-42) Region |
| Cholesterol | Increases binding affinity and aggregation rate. nih.govoup.com | The hydrophobic nature of the (33-42) sequence interacts favorably with the rigid, hydrophobic environment created by cholesterol. nih.gov |
| Sphingomyelin | Promotes binding and can induce β-sheet conformation. upenn.edufu-berlin.de | Interacts with the hydrophobic C-terminal domain, facilitating aggregation on the membrane surface. upenn.edu |
| Anionic Lipids (e.g., POPS) | Facilitates initial electrostatic attraction to the membrane. oup.com | Anchors the peptide, allowing the hydrophobic (33-42) region to insert into the bilayer. |
Role of Specific Lipids (e.g., Gangliosides)
Gangliosides, particularly GM1, are sialic acid-containing glycosphingolipids abundant in neuronal membranes and are strongly implicated in initiating Aβ aggregation. imrpress.comfu-berlin.de
GM1 as a "Seed": Aβ can bind to clusters of GM1 on the cell surface. This interaction is thought to induce a conformational change in the peptide, creating a "seed" for the rapid aggregation of other Aβ molecules. nih.govrsc.orgfrontiersin.org The binding involves interactions with both the hydrophilic sugar headgroup of GM1 and the hydrophobic ceramide portion embedded in the membrane. fu-berlin.de
Enhanced Binding and Aggregation: Studies using model membranes have confirmed that the presence of gangliosides significantly increases the amount of Aβ42 that binds to lipid vesicles. pnas.org This enhanced binding also facilitates the conformational shift to β-sheet structures. pnas.orgresearchgate.net Cryo-electron tomography has visualized that the removal of GM1 from lipid vesicles dramatically reduces Aβ42 oligomer interaction with the membrane. rsc.org
A proposed mechanism suggests a sequence where soluble Aβ monomers first bind to the GM1 headgroups, undergo a conformational change, and then the ganglioside-bound Aβ complex acts as a nucleus for fibril formation. nih.govfu-berlin.de The hydrophobic C-terminal region (33-42) is essential for the subsequent aggregation and stabilization of the growing amyloid fibril on the membrane surface.
Interactions with Chaperone Proteins and Other Biomolecules
Molecular chaperones are proteins that assist in the proper folding of other proteins and prevent their aggregation. Several chaperones have been found to interact with Aβ, modulating its aggregation and toxicity.
Modulation of Aggregation by Chaperone-like Proteins (e.g., Clusterin/ApoJ, Prefoldin)
Clusterin (Apolipoprotein J): Clusterin is an extracellular chaperone that has been shown to bind to Aβ. pnas.orgfrontiersin.org Its role is complex and appears to be concentration-dependent. frontiersin.org At sub-stoichiometric concentrations, clusterin can inhibit Aβ aggregation by binding to early oligomeric species and preventing both primary and secondary nucleation, effectively shielding the hydrophobic regions of Aβ from further self-association. nih.gov It has been shown to bind with high affinity to Aβ(1-42) oligomers and antagonize their toxic effects. nih.gov Clusterin is also involved in the clearance of Aβ across the blood-brain barrier. pnas.orgen-journal.org
Prefoldin: Prefoldin is a co-chaperone known to assist in the folding of cytoskeletal proteins. nih.gov Studies have shown that human prefoldin can inhibit the fibrillation of Aβ(1-42) in vitro. It interacts with Aβ and promotes the formation of soluble, non-toxic oligomers, thereby diverting the peptide from the toxic fibril pathway. nih.govbiorxiv.org Molecular dynamics simulations suggest that the arms of the jellyfish-like prefoldin complex can capture Aβ dimers, a key early species in the aggregation cascade, through hydrogen bonds and hydrophobic interactions. modares.ac.ir
Heterotypic Interactions with Homologous Protein Regions
The aggregation of Aβ is not solely a process of self-association. It can be influenced by interactions with other proteins that share sequence similarities. This concept of heterotypic interaction or cross-seeding is an emerging area of research.
C-Terminal Fragments as Modulators: Fragments derived from the C-terminus of Aβ42 can themselves interact with the full-length peptide and modulate its aggregation. Studies have shown that certain C-terminal fragments can inhibit Aβ42 toxicity by co-assembling with it into hetero-oligomers. nih.gov This interaction can reduce the propensity of Aβ42 to form β-strands. nih.gov For instance, the fragment Aβ(39-42) has been identified as an inhibitor of Aβ toxicity. researchgate.net Molecular dynamics simulations suggest that potent inhibitory C-terminal fragments bind specifically to the C-terminal region of Aβ42, highlighting the importance of these homologous interactions in modulating aggregation. researchgate.net
Interaction with Homologous Regions in Other Proteins: The human proteome contains numerous proteins with short sequences that are homologous to the aggregation-prone regions of Aβ. embopress.org It has been proposed that these homologous regions can engage in heterotypic interactions with Aβ, potentially modifying its aggregation kinetics and fibril morphology. embopress.org Proteomic analysis of amyloid plaques from Alzheimer's disease patients revealed an enrichment of proteins containing such homologous sequences, suggesting these interactions may occur in vivo and contribute to the pathology. embopress.org This suggests a mechanism where the cellular environment and its specific proteome could influence the selective vulnerability of certain brain regions to amyloid deposition. embopress.orgbiorxiv.org
Interactions with Prion Protein (PrP)
The cellular prion protein (PrPC) has been identified as a high-affinity cell-surface receptor for amyloid-β oligomers, an interaction with significant implications for neurodegenerative pathologies. mdpi.com Studies have demonstrated that PrPC can bind to Aβ oligomers, potentially mediating their toxic effects. cureffi.org This binding has been consistently observed in the brains of Alzheimer's disease patients but not in non-demented controls. mdpi.comoup.com
The interaction is primarily localized to the N-terminal region of PrPC. mdpi.comoup.comnih.gov Specifically, two main binding sites for Aβ42 have been identified on the prion protein: one in the octapeptide repeat region and another involving residues in both the extreme N-terminal and C-terminal domains. nih.gov More precise mapping has pinpointed residues 92-110 and the 23-27 region of PrPC as being critically important for the binding of Aβ42 oligomers. mdpi.com The deletion of either of these sites leads to a significant reduction in binding affinity. While much of the research focuses on the full-length Aβ42 peptide, the C-terminal region is implicated in binding to sites on PrPC. nih.gov The interaction between Aβ and PrPC can lead to the activation of intracellular signaling cascades, such as those involving the Src kinase Fyn, which contributes to synaptic degeneration. cureffi.orgoup.com Furthermore, substoichiometric concentrations of PrPC have been shown to inhibit the formation of Aβ fibrils while promoting and stabilizing the formation of oligomeric species. nih.gov
| PrPC Binding Region | Implicated in Aβ Interaction | Reference |
| N-Terminus | Primary binding site for Aβ oligomers | mdpi.comoup.comnih.gov |
| Residues 92-110 | Critical for interaction with Aβ42 oligomers | mdpi.com |
| Residues 23-27 | Critical for interaction with Aβ42 oligomers | mdpi.com |
| Octapeptide Repeat Region | Aβ42-specific binding sites | nih.gov |
Co-assembly with other Amyloidogenic Proteins (e.g., α-synuclein)
There is significant evidence of pathological overlap and co-localization of amyloid-β and α-synuclein (αS), the protein primarily associated with Parkinson's disease. frontiersin.orgnih.gov This has prompted extensive research into their direct interactions and co-assembly processes. Studies have shown that Aβ and αS can directly interact to form co-assembled oligomers, which may provide a synergistic mechanism for producing toxic oligomeric species. frontiersin.orgnih.gov
The C-terminus of Aβ42, which encompasses the (33-42) fragment, is the primary region involved in these interactions. frontiersin.orgnih.govnih.gov The nature of the interaction is dependent on the aggregation state of both proteins. Soluble species of αS (monomers and oligomers) can promote the oligomerization of Aβ monomers and stabilize existing Aβ oligomers through co-assembly, while simultaneously inhibiting the formation of Aβ fibrils. nih.gov Conversely, αS fibrils have been observed to induce the formation of large Aβ42 oligomers, a phenomenon unique to the Aβ42 isoform. frontiersin.orgnih.gov From the other perspective, oligomeric species of Aβ42 have been shown to trigger the aggregation of α-synuclein through a process of heterogeneous primary nucleation, where the Aβ42 oligomers provide a surface that facilitates the nucleation of α-synuclein monomers. acs.org
| Interacting Species | Outcome of Co-incubation | Reference |
| Aβ monomers + αS monomers/oligomers | Promotes Aβ oligomerization, inhibits Aβ fibrillization | nih.gov |
| Aβ oligomers + αS monomers/oligomers | Stabilization of Aβ oligomers via co-assembly | nih.gov |
| Aβ42 + αS fibrils | Formation of large Aβ42 oligomers | frontiersin.orgnih.gov |
| αS monomers + Aβ42 oligomers | Triggers α-synuclein aggregation | acs.org |
Influence of Environmental Factors on Aggregation
The aggregation of amyloid-β peptides is highly sensitive to environmental conditions. Factors such as pH and the presence of metal ions can significantly modulate the aggregation pathways, kinetics, and the morphology of the resulting aggregates.
pH-Dependent Aggregation Behavior
The pH of the microenvironment plays a crucial role in the aggregation of amyloid-β peptides. This is largely due to the presence of several ionizable residues within the Aβ sequence, whose protonation state is pH-dependent. Changes in pH alter the net charge of the peptide and its electrostatic interactions, thereby influencing its conformation and propensity to aggregate. nih.gov
Aggregation is generally observed to be most rapid in the pH range of 4.0 to 7.0. researchgate.netpnas.org Some studies indicate that the aggregation rate is much faster under acidic conditions (pH 4.0-5.7) compared to neutral or basic conditions. nih.govpnas.org This is potentially due to a pH-dependent exposure of the central hydrophobic core of the peptide, which drives aggregation. pnas.org Other research suggests that aggregation can be induced by the formation of intermolecular salt bridges at a pH of 6-8. researchgate.net At a pH of approximately 5.5, which is close to the isoelectric point of Aβ, the peptide has a minimal net charge, reducing electrostatic repulsion and favoring the formation of amorphous aggregates. nih.gov In contrast, at very low (pH < 5) or high (pH > 9) pH values, aggregation is significantly inhibited or not observed at all. researchgate.net For instance, at pH 9.5, the side chain of a key lysine (B10760008) residue (Lys28) is unprotonated, which prevents the formation of critical salt bridges necessary for aggregation. researchgate.net
| pH Range | Effect on Aβ Aggregation | Proposed Mechanism | Reference |
| < 5.0 | Aggregation inhibited | Increased net positive charge and repulsion | researchgate.net |
| 4.0 - 5.7 | Most rapid aggregation | Enhanced exposure of hydrophobic regions | pnas.org |
| ~5.5 | Formation of amorphous aggregates | Near isoelectric point, minimal net charge | nih.gov |
| 6.0 - 8.0 | Aggregation induced | Formation of intermolecular salt bridges | researchgate.net |
| > 9.0 | Aggregation inhibited | Deprotonation of key lysine residues | researchgate.net |
Metal Ion Influence on Aggregation Pathways
Abnormal interactions with metal ions, particularly Zn2+, Cu2+, and Fe3+, are known to significantly influence the aggregation of amyloid-β. nih.gov These metal ions are found in high concentrations within amyloid plaques and can directly interact with the Aβ peptide to modulate its assembly. nih.govrsc.org The effect of a metal ion depends on its type, concentration, and the specific Aβ isoform. rsc.org
Both Cu2+ and Zn2+ have been shown to accelerate the deposition of Aβ42. acs.org However, they typically induce the formation of non-fibrillar, "amorphous" aggregates rather than ordered fibrils. nih.govacs.org Studies suggest that Zn2+ can induce these amorphous deposits at much lower concentrations than Cu2+. nih.gov In contrast, Fe3+ has been found to promote the formation of classic "fibrillar" amyloid plaques, at least at neutral pH. nih.govacs.org Under mildly acidic conditions, none of the tested metal ions induced fibrillar structures. acs.org The co-incubation of Aβ with a mixture of these three metal ions significantly alters the morphology of the resulting aggregates, highlighting the complex interplay of environmental factors in vivo. nih.gov
| Metal Ion | Effect on Aβ Aggregation | Resulting Aggregate Morphology | Reference |
| Zn2+ | Accelerates deposition | Amorphous | nih.govacs.org |
| Cu2+ | Accelerates deposition | Amorphous | nih.govacs.org |
| Fe3+ | Induces deposition | Fibrillar (at neutral pH) | nih.govacs.org |
Molecular and Cellular Mechanisms of Amyloid Beta Protein 33 42 Induced Dysfunction
Oligomer-Mediated Cellular Perturbations
The aggregation of Aβ (33-42) into soluble oligomers is a critical step in its pathological activity. These oligomers are considered the primary neurotoxic species, more so than the larger fibrillar plaques. They can interact with cellular membranes and various receptors, initiating a series of intracellular signaling pathways that disrupt cellular homeostasis and lead to neuronal damage.
Mitochondria are central to cellular energy metabolism and are a key target of Aβ-induced toxicity. mdpi.com The accumulation of Aβ within mitochondria has been shown to cause significant dysfunction through multiple pathways. nih.gov
Aβ oligomers are known to induce the production of reactive oxygen species (ROS), leading to oxidative stress, a state where the production of oxidants exceeds the cell's antioxidant capacity. mdpi.com This increased ROS production can be a consequence of Aβ's interaction with mitochondrial proteins and the disruption of the electron transport chain (ETC). nih.govmdpi.com Specifically, Aβ can lead to the generation of free radicals such as superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH⁻), which cause oxidative damage to mitochondrial components, including DNA, proteins, and lipids. nih.govoup.com Studies have shown that Aβ can interact with mitochondrial enzymes, such as those in the respiratory chain, leading to impaired function and increased ROS leakage. jneurosci.org For instance, the interaction between Aβ and Aβ-binding alcohol dehydrogenase (ABAD) within mitochondria can trigger ROS overproduction. mdpi.com This oxidative stress is a key factor in the subsequent mitochondrial and cellular damage. oup.com
| Finding | Model System | Reference |
|---|---|---|
| Aβ oligomers induce free radical production (O₂⁻, H₂O₂, OH⁻) leading to disruption of the electron transport chain. | AD neurons, APP transgenic mice | nih.gov |
| Interaction of Aβ with ABAD in mitochondria leads to increased ROS production. | Cultured cortical neurons from Tg mAPP/ABAD mice | mdpi.com |
| Aβ increases mitochondrial ROS production, impairing mitochondrial function. | Astrocytes | jneurosci.org |
| Aβ induces oxidative damage to mitochondrial DNA and proteins. | AD brains, Tg2576 mice | oup.com |
The mitochondrial membrane potential (ΔΨm) is crucial for ATP synthesis and is maintained by the electron transport chain. Aβ oligomers can disrupt the integrity of the mitochondrial inner membrane, leading to a decrease or collapse of the ΔΨm. jneurosci.orgnih.gov This dissipation of the membrane potential can be a direct result of pore formation by Aβ in the membrane or an indirect consequence of ROS-induced damage to membrane proteins and lipids. nih.gov Studies have demonstrated that exposure of cells to Aβ peptides, including fragments like Aβ (25-35) which shares properties with Aβ (33-42), results in a significant reduction in ΔΨm. jneurosci.org A loss of ΔΨm impairs the mitochondrion's ability to produce ATP, can trigger the release of pro-apoptotic factors, and is a key signal for the initiation of mitophagy, the selective removal of damaged mitochondria. nih.gov
| Finding | Model System | Reference |
|---|---|---|
| Aβ-42 disrupts mitochondrial membrane potential. | Primary cultured mouse cerebral cortical neurons | nih.govresearchgate.net |
| Aβ (25-35) causes decreased mitochondrial membrane potential. | PC12 cells | nih.gov |
| Aβ causes a loss of mitochondrial potential in astrocytes. | Astrocytes | jneurosci.org |
| Aβ causes mitochondrial membrane potential loss. | Mouse models | frontiersin.org |
Mitochondria play a vital role in buffering intracellular calcium (Ca²⁺) levels. Aβ oligomers can disrupt this function by causing an excessive influx of Ca²⁺ into the mitochondrial matrix. mdpi.comnih.gov This mitochondrial Ca²⁺ overload can be triggered by Aβ-induced disruption of the endoplasmic reticulum (ER) calcium stores, leading to a subsequent uptake of the released Ca²⁺ by mitochondria. mdpi.com The elevated mitochondrial Ca²⁺ levels can lead to the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane. nih.gov The opening of the mPTP further dissipates the mitochondrial membrane potential, exacerbates ROS production, and can ultimately lead to cell death. nih.gov
| Finding | Model System | Reference |
|---|---|---|
| Aβ promotes mitochondrial calcium uptake, leading to mitochondrial dysfunction. | Neurons | mdpi.com |
| Aβ exposure results in an increased mitochondrial Ca²⁺ concentration. | Cerebrovascular endothelial cells | nih.gov |
| Aβ-induced mitochondrial Ca²⁺ overload can lead to mPTP opening. | General finding in AD models | nih.gov |
| Deregulation of calcium flow within mitochondria depresses enzyme activity and increases ROS production. | AD models | mdpi.com |
Beyond its effects on mitochondria, Aβ (33-42) contributes to a broader dysregulation of cellular calcium homeostasis. core.ac.uk Aβ oligomers can form Ca²⁺-permeable pores or channels in the plasma membrane, leading to an uncontrolled influx of extracellular Ca²⁺ into the cytoplasm. frontiersin.org Additionally, Aβ can interact with and modulate the activity of various cellular calcium channels and receptors, such as N-methyl-D-aspartate (NMDA) receptors and ryanodine (B192298) receptors (RyRs), further contributing to elevated intracellular Ca²⁺ levels. nih.govmdpi.com This sustained increase in cytosolic Ca²⁺ can activate a range of downstream signaling pathways, including proteases and kinases, which can contribute to synaptic dysfunction and neuronal death. ijbs.commdpi.com
| Finding | Model System | Reference |
|---|---|---|
| Aβ oligomers form Ca²⁺-permeable channels in the plasma membrane. | General finding | frontiersin.org |
| Aβ triggers Ca²⁺ release from the endoplasmic reticulum via IP₃ and ryanodine receptors. | General finding | nih.gov |
| Aβ promotes persistent Ca²⁺ influx through NMDA receptors. | Cultured cortical neurons | frontiersin.org |
| Aβ oligomers cause a rapid influx of calcium ions by activating extrasynaptic NMDA and AMPA receptors. | SH-SY5Y neuroblastoma cells, primary rat cortical neurons | acs.org |
The lysosomal system is the primary site for the degradation and recycling of cellular waste, including aggregated proteins. Aβ oligomers can impair lysosomal function through several mechanisms. nih.gov One key mechanism is the disruption of lysosomal acidification. ijbs.com The acidic environment of lysosomes is essential for the activity of their degradative enzymes. Aβ has been shown to interfere with the function of the vacuolar-type H⁺-ATPase (V-ATPase), the proton pump responsible for maintaining the low pH of lysosomes. ijbs.comjneurosci.org This leads to lysosomal de-acidification and a subsequent reduction in proteolytic capacity. pnas.org As a result, there is an accumulation of undigested material, including Aβ itself, within the lysosomes, leading to lysosomal swelling and, in some cases, rupture, which can release toxic contents into the cytoplasm and trigger cell death. jneurosci.orgpnas.org
| Finding | Model System | Reference |
|---|---|---|
| Aβ42 oligomers are taken up into cells and accumulate in lysosomes, disrupting the endosomal-lysosomal pathway. | Primary hippocampal neurons | nih.gov |
| Impaired lysosomal proteolysis leads to the accumulation of autophagic vacuoles containing Aβ. | AD brain | jneurosci.org |
| Aβ accumulation in de-acidified autolysosomes contributes to plaque formation. | Tg2576 AD mouse models | ijbs.compnas.org |
| Aβ impairs V-ATPase activity, leading to faulty lysosomal acidification. | Neurons | ijbs.com |
Mitochondrial Membrane Potential Alterations
Synaptic Dysfunction (e.g., Glutamate (B1630785) Cycle Disruption)
Amyloid beta (Aβ) peptides are recognized as key contributors to the synaptic dysfunction that characterizes Alzheimer's disease (AD). nih.govnih.gov This dysfunction manifests as a disruption of synaptic plasticity, including the inhibition of long-term potentiation (LTP) and the facilitation of long-term depression (LTD), which are cellular correlates of learning and memory. neurology.orgnih.gov The effects of Aβ on synaptic function are concentration-dependent, with low concentrations potentially enhancing synaptic activity, while higher concentrations are detrimental. neurology.orgmdpi.com
A significant mechanism through which Aβ, including fragments like Aβ(33-42), induces synaptic toxicity is by disrupting the glutamate cycle. nih.govmdpi.com Aβ oligomers can lead to an accumulation of extracellular glutamate. nih.gov This occurs in part by impairing the function of glutamate transporters, particularly the astrocytic glutamate transporter 1 (GLT-1). nih.govjneurosci.org Studies have shown that Aβ can cause the mislocalization and internalization of these transporters in astrocytes, thereby reducing the clearance of glutamate from the synaptic cleft. nih.govjneurosci.org This prolonged presence of glutamate can lead to excitotoxicity and synaptic damage. mdpi.com
Furthermore, Aβ peptides can directly interact with and modulate the function of glutamate receptors, such as NMDA and AMPA receptors. nih.gov This interaction can lead to dysregulation of calcium homeostasis, a critical factor in synaptic signaling and plasticity. nih.govmdpi.com For instance, Aβ has been shown to promote the endocytosis of NMDA and AMPA receptors, reducing their density at the synapse and impairing synaptic transmission. nih.gov The activation of extrasynaptic NMDA receptors by Aβ-induced glutamate spillover is another proposed mechanism contributing to synaptic loss. pnas.org
The following table summarizes key research findings on Aβ-induced synaptic dysfunction:
| Finding | Model System | Key Outcome | Reference |
| Aβ oligomers disrupt LTP and enhance LTD. | In vitro and animal models | Impaired synaptic plasticity. | neurology.org |
| Aβ reduces glutamate uptake by astrocytes. | Mouse hippocampal slices | Mislocalization of GLT-1, slowing glutamate clearance. | jneurosci.org |
| Aβ promotes endocytosis of NMDA and AMPA receptors. | Cultured cortical neurons | Reduced synaptic receptor density. | nih.gov |
| Aβ induces glutamate release from astrocytes via α7 nicotinic acetylcholine (B1216132) receptors. | Co-cultures of astrocytes and neurons | Activation of extrasynaptic NMDA receptors, leading to synaptic damage. | pnas.org |
Neuroinflammation Mediated by Amyloid Beta-Protein Aggregates
Microglial and Astrocyte Activation Processes
Amyloid beta aggregates are potent activators of glial cells, namely microglia and astrocytes, a process central to the neuroinflammatory response in AD. ijbs.comaging-us.commdpi.com In the vicinity of amyloid plaques, both activated microglia and reactive astrocytes are consistently observed. ijbs.commdpi.com
Microglial Activation: Microglia, the resident immune cells of the brain, recognize Aβ aggregates through various pattern recognition receptors, such as Toll-like receptors (TLRs), including TLR2. ijbs.comnih.gov Binding of fibrillar Aβ to these receptors initiates a signaling cascade that leads to microglial activation. nih.gov This activation is characterized by morphological changes and the production of inflammatory mediators. While activated microglia can play a protective role by phagocytosing and clearing Aβ, their chronic activation contributes to neurotoxicity. nih.gov
Astrocyte Activation: Astrocytes also become reactive in the presence of Aβ. aging-us.commdpi.com This activation can be induced directly by Aβ or indirectly by inflammatory signals released from activated microglia. mdpi.com Reactive astrocytes can contribute to both the clearance and production of Aβ. mdpi.com However, sustained activation leads to the release of pro-inflammatory factors and can impair their supportive functions, such as glutamate uptake, further exacerbating synaptic dysfunction. jneurosci.orgaging-us.com
| Cell Type | Activating Stimulus | Key Receptors Involved | Consequence of Activation | Reference |
| Microglia | Fibrillar Amyloid beta | Toll-like Receptor 2 (TLR2), Dectin-1 | Phagocytosis of Aβ, release of pro-inflammatory cytokines. | ijbs.comnih.gov |
| Astrocytes | Amyloid beta aggregates, inflammatory cytokines | Receptor for Advanced Glycation Endproducts (RAGE) | Release of pro-inflammatory cytokines, altered glutamate homeostasis. | aging-us.comnih.gov |
Induction of Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6, IL-1β)
A hallmark of Aβ-mediated neuroinflammation is the increased production and release of pro-inflammatory cytokines by activated microglia and astrocytes. ijbs.comaging-us.com Key among these are Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). ijbs.comnih.gov
The interaction of Aβ with microglial receptors triggers intracellular signaling pathways that culminate in the transcription and synthesis of these cytokines. ijbs.comnih.gov For instance, studies have shown that fibrillar Aβ1-42 induces the expression of TNF-α, IL-1β, and IL-6 in microglial cells. nih.gov Similarly, astrocytes treated with Aβ peptides or inflammatory molecules also release these cytokines. mdpi.com
This sustained release of pro-inflammatory cytokines creates a neurotoxic environment that contributes to neuronal damage and the progression of AD pathology. spandidos-publications.com IL-1β, in particular, has been shown to exacerbate other pathological changes, including the formation of amyloid plaques. spandidos-publications.com
| Cytokine | Producing Cell Types | Inducing Stimulus | Pathological Consequence | Reference |
| TNF-α | Microglia, Astrocytes | Fibrillar Amyloid beta | Neuroinflammation, neuronal damage. | ijbs.comnih.gov |
| IL-6 | Microglia, Astrocytes | Fibrillar Amyloid beta | Neuroinflammation. | ijbs.comnih.gov |
| IL-1β | Microglia, Astrocytes | Fibrillar Amyloid beta | Neuroinflammation, exacerbation of amyloid pathology. | ijbs.comspandidos-publications.comnih.gov |
Activation of Inflammasome Pathways (e.g., NLRP3)
The NLRP3 inflammasome, a multi-protein complex within microglia, plays a crucial role in the inflammatory response to Aβ. nih.govexplorationpub.com Activation of the NLRP3 inflammasome is a key step in the processing and release of the potent pro-inflammatory cytokine IL-1β. nih.govexplorationpub.com
The process is thought to be initiated by the phagocytosis of fibrillar Aβ by microglia. nih.govfrontiersin.org This can lead to lysosomal destabilization and the release of cathepsin B into the cytosol, which is a trigger for NLRP3 inflammasome assembly and activation. nih.govfrontiersin.orgnih.gov The assembled inflammasome then activates caspase-1, which in turn cleaves pro-IL-1β into its mature, active form for secretion. nih.govnih.gov Soluble Aβ oligomers may also activate the NLRP3 inflammasome through mechanisms involving potassium efflux. nih.govnih.gov
Genetic deficiency or pharmacological inhibition of the NLRP3 inflammasome has been shown to reduce Aβ deposition and improve cognitive function in animal models of AD, highlighting its importance in the disease process. frontiersin.org
Intracellular Signaling Pathways (e.g., NF-κB, MAPK)
The activation of microglia and astrocytes by Aβ is orchestrated by complex intracellular signaling cascades, with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways playing central roles. ijbs.commdpi.com
NF-κB Pathway: Aβ is a potent activator of the NF-κB transcription factor in both neurons and glial cells. nih.govjci.org In microglia, Aβ binding to receptors like TLRs can trigger a signaling cascade that leads to the activation of NF-κB. ijbs.com Activated NF-κB then translocates to the nucleus and promotes the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and components of the NLRP3 inflammasome. ijbs.commdpi.com
MAPK Pathway: The MAPK family of proteins, including ERK, p38, and JNK, are also activated in response to Aβ. mdpi.comnih.gov Aβ has been shown to activate the p38 MAPK pathway in microglia, which is a major driver of neuroinflammation and the production of pro-inflammatory mediators like IL-1β and TNF-α. mdpi.com In neurons, Aβ-induced activation of MAPK pathways can contribute to tau hyperphosphorylation and synaptic dysfunction. eneuro.orgmdpi.com The interaction of Aβ with the Receptor for Advanced Glycation Endproducts (RAGE) is one mechanism that can lead to the activation of p38 MAPK. pnas.org
Strategies for Modulating Amyloid Beta Protein 33 42 Aggregation
Development of Aggregation Inhibitors
The prevention of Aβ(33-42) aggregation into toxic oligomers and fibrils is a primary goal in the development of therapeutic interventions. Researchers are exploring a variety of molecules, from small organic compounds to complex nanomaterials, to achieve this inhibition.
Small Molecule Modulators
Small molecule modulators represent a significant class of inhibitors due to their potential to cross the blood-brain barrier. mdpi.comthieme-connect.com These compounds are typically designed to interact with the Aβ peptide through various non-covalent forces, thereby disrupting the self-assembly process. nih.gov
Rational design has led to the development of non-dye compounds that can interact with Aβ42 through a donor-acceptor-donor hydrogen bond pattern, which is complementary to the β-sheet conformation of the aggregated peptide. nih.gov Structure-activity relationship studies have been instrumental in identifying compounds that can prevent the pathological self-assembly of Aβ42, leading to decreased cell toxicity. nih.gov For instance, a library of compounds was identified using a strategy based on quantitative measurements of aggregation rates, which allowed for the targeting of specific microscopic steps in the Aβ42 aggregation process. pnas.org
Natural compounds, particularly polyphenols, are a rich source of aggregation inhibitors. frontiersin.org Compounds like curcumin (B1669340) and resveratrol (B1683913) have been extensively studied for their anti-aggregating activity against Aβ. researchgate.net The molecular mechanisms of these natural compounds often involve direct, non-covalent interactions with the Aβ peptide, which can interfere with one or multiple stages of aggregation. frontiersin.org For example, certain biflavonoids have shown potent effects in inhibiting Aβ1–42 fibrillization. biomolther.org
Computational methods, such as molecular dynamics simulations, have provided valuable insights into the inhibitory mechanisms of small molecules at an atomic level. mdpi.comrsc.org These studies help in understanding the vast conformational space of Aβ monomers and the dynamic nature of oligomers, which is challenging to capture with experimental techniques alone. mdpi.com
| Compound Class | Inhibition Mechanism | Key Findings |
| 3-Aminopyrazole derivatives | Competes for hydrogen bonding sites within the β-sheet structure. nih.gov | Inhibition of fibril maturation from both monomers and protofibrils. nih.gov |
| Polyphenols (e.g., Curcumin, Amentoflavone) | Binds to Aβ monomers and fibrils, destabilizing β-sheet structures and promoting formation of non-toxic aggregates. frontiersin.orgresearchgate.netbiomolther.org | Dose-dependent inhibition of Aβ fibrillization and destabilization of preformed fibrils. frontiersin.orgbiomolther.org |
| Triazine derivatives | Blocks Aβ42 aggregation, with efficacy potentially related to steric bulk. nih.gov | Identified through a cell-based screen, these compounds inhibit Aβ42 aggregation in a concentration-dependent manner. nih.gov |
| wgx-50 | Directly inhibits Aβ oligomers and prevents fibril growth. frontiersin.org | Docking and MD simulations suggest stable binding sites on the Aβ fibril. frontiersin.org |
Peptide-Based Inhibition Strategies
Peptide-based inhibitors offer high selectivity and effectiveness due to their ability to mimic specific recognition sequences within the Aβ peptide. acs.org These inhibitors are rationally designed to interfere with the protein-protein interactions that drive aggregation. nih.gov
A common strategy involves using peptide fragments derived from the Aβ sequence itself, particularly from the central hydrophobic core (Aβ16-20, KLVFF) and the C-terminal region (Aβ29-42). nih.gov These fragments can bind to full-length Aβ and disrupt its self-assembly. nih.gov For example, the pentapeptide GLMVG (Aβ33-37) has been shown to interfere with Aβ aggregation. nih.gov Homologous C-terminal fragments of Aβ42, such as Aβ(33-42), have been studied for their ability to modulate Aβ42 assembly. The inhibitory activity of these fragments was found to increase with peptide length from Aβ(35–42) through Aβ(33–42). nih.gov
To enhance their therapeutic potential, these peptides are often modified to improve stability and efficacy. mazums.ac.ir Modifications include the incorporation of D-amino acids to increase resistance to proteases, N-methylation to block β-sheet formation, and cyclization to improve metabolic stability. mazums.ac.irmdpi.com For instance, a hexapeptide composed of D-amino acids and a C-terminal disrupting element showed almost complete inhibition of Aβ42 fibril formation. nih.gov
| Peptide Inhibitor Strategy | Example | Mechanism of Action |
| C-Terminal Fragments | Aβ(33-42) | Competes with full-length Aβ42 for incorporation into aggregates, thus inhibiting oligomer formation. nih.gov |
| Recognition Sequence-Based | KLVFF-based peptides | Binds to the central hydrophobic core of Aβ, preventing monomer addition to growing fibrils. nih.govnih.gov |
| Modified Peptides (D-amino acids) | D-peptides like D3 | Binds to Aβ and converts toxic oligomers into non-toxic aggregates; shows enhanced proteolytic stability. mazums.ac.irnih.gov |
| Modified Peptides (N-methylation) | N-methylated Aβ(32-37) analogues | Disrupts the β-strand conformation required for self-assembly. nih.gov |
Nanomaterial-Based Interventions (e.g., Graphene Oxide, Carbon Dots)
Nanomaterials have emerged as promising agents for modulating Aβ aggregation due to their unique physicochemical properties, such as large surface area and tunable surface chemistry. rsc.orgnih.gov
Graphene oxide (GO) has been shown to be a potent modulator of Aβ(33-42) assembly. researchgate.netnih.gov The large surface of GO sheets can adsorb Aβ monomers, redirecting the aggregation pathway and inhibiting the formation of mature fibrils. rsc.orgresearchgate.net The size of the GO sheets has been found to influence their modulatory effect, with larger sheets exhibiting stronger inhibition. rsc.orgrsc.org Molecular dynamics simulations have revealed that GO can inhibit Aβ(33-42) oligomerization by interacting strongly with specific residues, such as M35, and keeping the peptides separated from each other. rsc.org
Carbon dots (CDs), a type of zero-dimensional carbon nanomaterial, also show promise in inhibiting Aβ aggregation. rsc.org Their small size, good biocompatibility, and ease of surface modification make them attractive candidates. mdpi.com Nitrogen-doped CDs have been designed to inhibit Aβ1-42 self-assembly, and selenium-doped carbon quantum dots (SeCQDs) have been shown to possess the ability to inhibit Aβ aggregation while also having antioxidant properties. mdpi.comfrontiersin.org
| Nanomaterial | Proposed Mechanism of Inhibition | Key Research Findings |
| Graphene Oxide (GO) | Adsorbs Aβ monomers onto its large surface area, redirecting the aggregation pathway and preventing fibril formation. rsc.orgresearchgate.net Interacts with key hydrophobic residues. rsc.org | Size-dependent inhibition of Aβ(33-42) assembly. rsc.orgnih.gov Can delay and reduce the aggregation of Aβ monomers into fibrils. researchgate.net |
| Carbon Dots (CDs) | Inhibit Aβ self-assembly through surface interactions. rsc.orgmdpi.com Can cross the blood-brain barrier. mdpi.com | Nitrogen-doped CDs inhibit Aβ1-42 aggregation. mdpi.com Selenium-doped CDs inhibit Aβ aggregation and possess antioxidant properties. frontiersin.org |
| Single-Walled Carbon Nanotubes (SWCNTs) | Interfere with β-sheet formation by interacting with hydrophobic residues of Aβ peptides. beilstein-journals.org | Can partially destroy mature Aβ fibrils and reduce β-sheet structures. rsc.org |
Disassembly of Pre-formed Aggregates
In addition to inhibiting the formation of new aggregates, a crucial therapeutic strategy is the disassembly of existing amyloid plaques. nih.gov Several approaches have been investigated to break down these stable, β-sheet-rich structures into less harmful species. nih.govacs.org
Certain small molecules have demonstrated the ability to disaggregate preformed fibrils. For example, the biflavonoid amentoflavone (B1664850) has been shown to disrupt the fibrillar structure of preformed Aβ1–42 fibrils, converting them into amorphous aggregates. biomolther.org This process was observed through atomic force microscopy, which revealed the disappearance of the extended fibrillar structures. biomolther.org Similarly, some peptide-based inhibitors have been found to not only block aggregation but also to dissolve pre-formed fibrils. nih.govnih.gov
Nanomaterials also offer promising avenues for fibril disassembly. Graphene oxide, in addition to its inhibitory effects, can promote the dissolution of amyloid deposits, an effect that can be enhanced by near-infrared laser irradiation when combined with a photosensitizer. rsc.org Graphene nanosheets are capable of extracting individual peptide molecules from mature amyloid fibrils onto their surface. rsc.org Similarly, single-walled carbon nanotubes (SWCNTs) have been shown to partially destroy mature Aβ fibrils. rsc.org A composite of graphene oxide and carbon nitride has been developed as a photocatalyst that can irreversibly disassemble Aβ(33–42) aggregates under UV light. acs.org
| Disassembly Agent | Mechanism | Experimental Evidence |
| Amentoflavone (Biflavonoid) | Directly interacts with and disrupts the fibrillar structure of preformed Aβ fibrils. biomolther.org | Atomic force microscopy shows conversion of fibrils to amorphous aggregates. biomolther.org Thioflavin T assays show a rapid decrease in fluorescence. biomolther.org |
| Peptide Inhibitors (e.g., D3) | Binds to pre-formed fibrils and promotes their dissolution into monomeric forms. nih.gov | Thioflavin T assays show a time-dependent decrease in fibril content. nih.gov |
| Graphene Oxide-Carbon Nitride Composite | Acts as a photocatalyst under UV irradiation to irreversibly break down Aβ aggregates. acs.org | Demonstrated effective disassembly of Aβ(33–42) aggregates. acs.orgau.dk |
| Graphene Nanosheets | Penetrate fibrils and extract peptides via π–π stacking interactions. rsc.org | Molecular dynamics simulations and experimental data support this mechanism. rsc.org |
Advanced Therapeutic Approaches for Mechanistic Studies (e.g., Photoactive Platforms)
To gain a deeper understanding of the complex mechanisms of Aβ aggregation and to develop more sophisticated therapeutic strategies, researchers are employing advanced techniques such as photoactive platforms. These platforms allow for precise spatial and temporal control over the aggregation process, providing invaluable mechanistic insights.
Photoactive platforms often utilize light to trigger or inhibit aggregation. For instance, a graphene oxide/carbon nitride composite has been engineered as a photoresponsive material for the disassembly of Aβ fibrils. acs.org Under UV light, this composite acts as a photocatalyst, breaking down the pre-formed β-sheet structure of Aβ(33–42) aggregates. acs.org This approach not only offers a potential therapeutic strategy but also serves as a tool to study the dynamics of fibril disassembly in a controlled manner.
Another example involves the use of light-excited carbon dots. These nanomaterials can be designed to oxidize Aβ residues upon light irradiation, leading to an enhanced inhibition of metal-mediated Aβ aggregation. tandfonline.com Such photo-controllable systems enable researchers to investigate specific aspects of the aggregation pathway, such as the role of metal ions, with high precision. These advanced methods are crucial for dissecting the intricate molecular events underlying Aβ aggregation and for the rational design of next-generation therapeutic agents.
Q & A
Q. What controls are essential for interpreting Aβ(33-42) aggregation assays?
Q. How can focused ultrasound (FUS) modulate Aβ(33-42) aggregation in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
